2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol
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Overview
Description
2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a nitro group, and an imino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol typically involves the condensation of 4-methyl-3-nitroaniline with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The imine bond can also participate in nucleophilic addition reactions, leading to the formation of covalent adducts with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- 2,4-dichloro-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
Uniqueness
2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol is unique due to the presence of the 4-methyl-3-nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C14H10Cl2N2O3 |
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Molecular Weight |
325.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[(4-methyl-3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-11(6-13(8)18(20)21)17-7-9-4-10(15)5-12(16)14(9)19/h2-7,19H,1H3 |
InChI Key |
XGMMHGUTSUHNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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